

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Phenyl Acetylsalicylate

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Compound of Interest

Compound Name: Phenyl acetylsalicylate

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Introduction

Phenyl acetylsalicylate, also known as acetylsalol or spirofen, is a compound with analgesic and antipyretic properties. Traditionally, its synthesis involves esterification methods that can require prolonged reaction times, high temperatures, and the use of harsh catalysts. The advent of sonochemistry, the application of ultrasound to chemical reactions, has opened new avenues for efficient and green synthesis. Ultrasonic-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates, often leading to higher yields in shorter time frames under milder conditions.^{[1][2]} This application note provides a detailed protocol for the ultrasonic-assisted synthesis of **Phenyl acetylsalicylate**, highlighting its advantages over conventional methods.

Principle of Ultrasonic-Assisted Esterification

The synthesis of **Phenyl acetylsalicylate** is an esterification reaction between a salicylic acid derivative and phenol. Ultrasound irradiation facilitates this reaction primarily through the physical and chemical effects of acoustic cavitation. The implosion of cavitation bubbles generates intense energy, which can break chemical bonds and create highly reactive radical species. More significantly for esterification, the powerful shockwaves and microjets produced disrupt the boundary layers around the reactants, leading to a dramatic increase in mass

transfer and intimate mixing. This enhanced mixing is particularly beneficial in heterogeneous reaction mixtures, allowing for a more efficient interaction between reactants and catalysts, thus accelerating the reaction rate and often improving the product yield.

Comparative Data: Ultrasonic vs. Conventional Synthesis

The use of ultrasound significantly improves the efficiency of **Phenyl acetylsalicylate** synthesis. A notable reduction in reaction time and an increase in product yield are observed when compared to traditional stirring methods.

Parameter	Ultrasonic-Assisted Synthesis	Conventional Synthesis (Stirring)
Reaction Time	25–35 minutes[3]	2.5 - 4 hours[3][4]
Yield	High (Calculated example: ~90%)*[3]	Lower to moderate (Reported example: 74%)[4]
Temperature	Room Temperature	80°C to 145°C[3][4]
Catalyst	DCC / DMAP[3]	Sulfuric Acid, Phosphorus Oxychloride[4][5]

Yield calculated based on the example provided in patent CN104058958A, where 13.8g of salicylic acid produced 19.2g of phenyl salicylate. The theoretical yield is approximately 21.4g, resulting in a yield of about 89.7%.

Experimental Protocol: Ultrasonic-Assisted Synthesis of Phenyl Acetylsalicylate

This protocol is adapted from the method described in patent CN104058958A.[3]

Materials:

- Salicylic acid
- Phenol

- 4-Dimethylaminopyridine (DMAP)
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous ether
- Petroleum ether
- 5%-15% Sodium carbonate (Na_2CO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or anhydrous calcium chloride (CaCl_2)
- Ethanol (for recrystallization)
- Ultrasonic bath or probe sonicator (Frequency: 10-20 kHz)
- Reaction flask
- Magnetic stirrer (optional, for comparison)
- Standard laboratory glassware for workup and purification

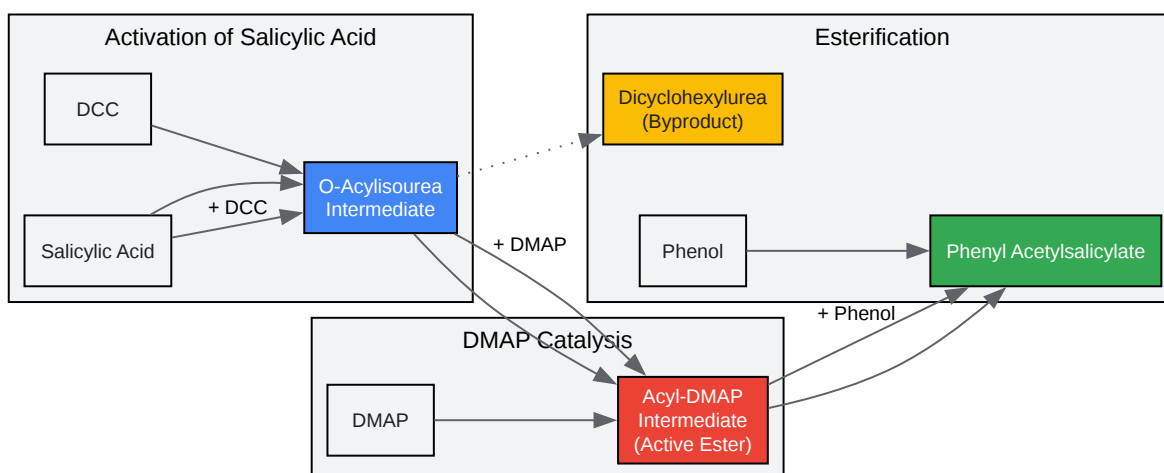
Procedure:

- **Reaction Setup:** In a suitable reaction flask, combine anhydrous ether, salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), and dicyclohexylcarbodiimide (DCC). A suggested mass ratio is approximately 1 part salicylic acid to 0.66 parts phenol, 1.6 parts DMAP, and 0.01 parts DCC, dissolved in about 4.7 parts anhydrous ether.^[3]
- **Ultrasonic Irradiation:** Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate the mixture for 25-35 minutes at a frequency of 10-20 kHz. ^[3] A white solid, dicyclohexylurea (DCU), will precipitate during the reaction.
- **Initial Workup:** After sonication, allow the anhydrous ether to evaporate (this can be accelerated using a gentle stream of air or in a fume hood). To the resulting solid mixture,

add petroleum ether and let it soak for 25-40 minutes to dissolve the **Phenyl acetylsalicylate**.[\[3\]](#)

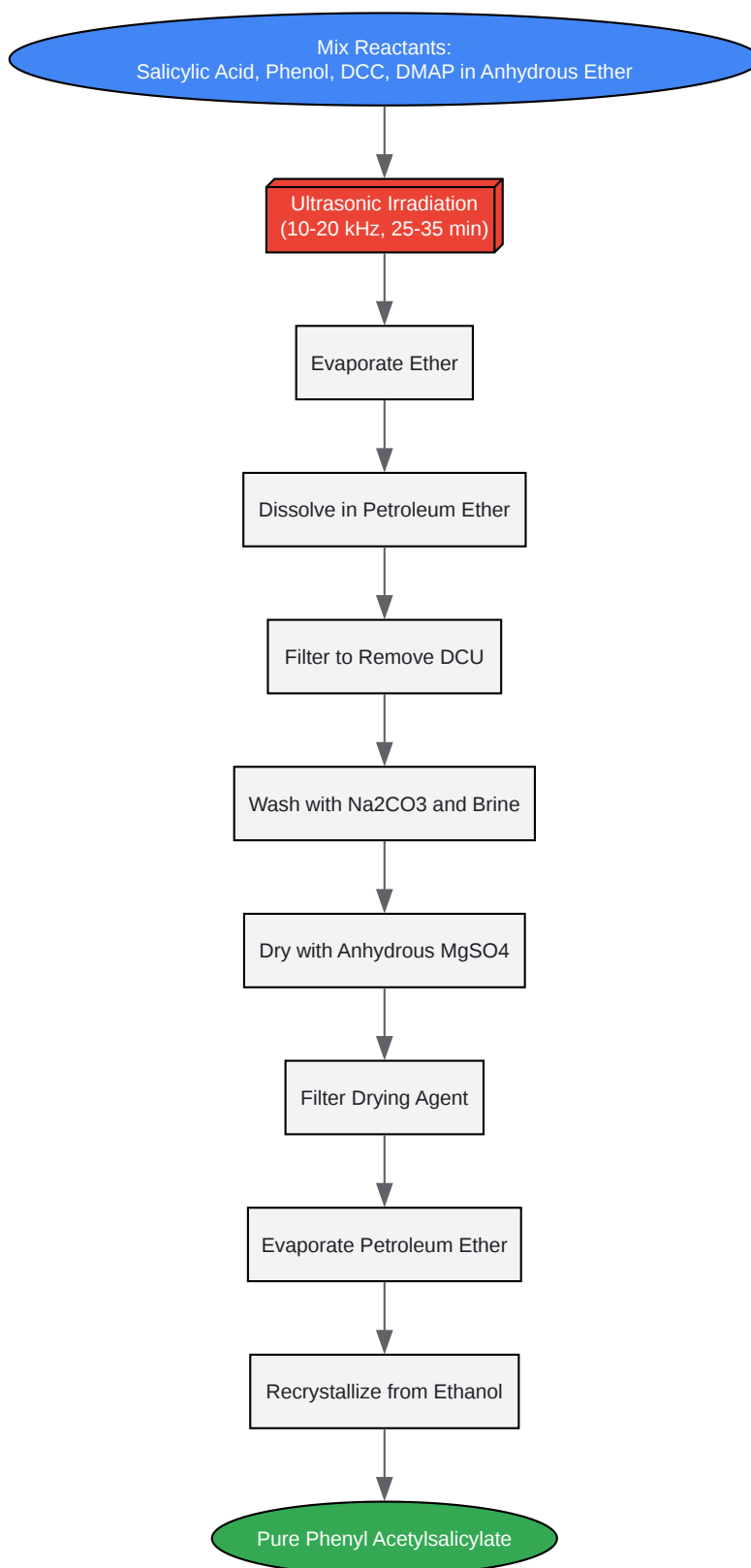
- Purification:
 - Filter the mixture to remove the precipitated dicyclohexylurea.
 - Transfer the petroleum ether filtrate to a separatory funnel.
 - Wash the petroleum ether layer sequentially with a 5%-15% sodium carbonate solution and then with a saturated brine solution.[\[3\]](#)
 - Dry the organic layer over anhydrous magnesium sulfate or anhydrous calcium chloride.
 - Filter to remove the drying agent and evaporate the petroleum ether to obtain the crude **Phenyl acetylsalicylate** as a gray-yellow solid.[\[3\]](#)
- Recrystallization: Recrystallize the crude product from ethanol to obtain pure, white crystals of **Phenyl acetylsalicylate**.
- Drying: Dry the purified crystals to obtain the final product.

Diagrams



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Caption: Mechanism of DCC/DMAP-mediated synthesis of **Phenyl Acetylsalicylate**.



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Caption: Experimental workflow for ultrasonic-assisted synthesis of **Phenyl Acetylsalicylate**.

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